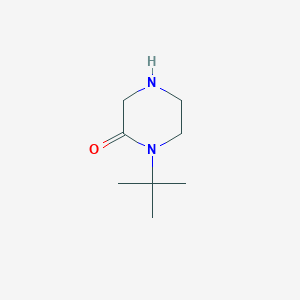

1-(tert-Butyl)pipérazine-2-one

Vue d'ensemble

Description

1-(tert-Butyl)piperazin-2-one is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Applications De Recherche Scientifique

1-(tert-Butyl)piperazin-2-one has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for synthesizing various pharmaceuticals and bioactive molecules.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It is a key intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(tert-Butyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with piperazine-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the process .

Industrial Production Methods

In industrial settings, the production of 1-(tert-Butyl)piperazin-2-one often involves large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-(tert-Butyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Mécanisme D'action

The mechanism of action of 1-(tert-Butyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its chemical structure and functional groups. The tert-butyl group enhances the compound’s binding affinity and selectivity towards its targets, leading to its desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A simple heterocyclic compound with two nitrogen atoms in a six-membered ring.

N-Boc piperazine: A derivative of piperazine with a tert-butoxycarbonyl (Boc) protecting group.

1-(tert-Butyl)piperazine: Similar to 1-(tert-Butyl)piperazin-2-one but lacks the carbonyl group.

Uniqueness

1-(tert-Butyl)piperazin-2-one is unique due to the presence of both the tert-butyl group and the carbonyl group in its structure. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various chemical and biological applications .

Activité Biologique

1-(tert-Butyl)piperazin-2-one is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, biochemical properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(tert-Butyl)piperazin-2-one is a piperazine derivative characterized by a six-membered ring containing two nitrogen atoms. The tert-butyl group enhances its lipophilicity, which can influence its interaction with biological membranes and target sites. Its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Neuropharmacological Effects

1-(tert-Butyl)piperazin-2-one may also possess neuropharmacological activity. Compounds within the piperazine class are known for their roles in modulating neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders .

The biological effects of 1-(tert-Butyl)piperazin-2-one are likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for inflammatory responses.

- Cellular Uptake : The compound's lipophilic nature may facilitate its uptake into cells, where it can interact with intracellular targets, influencing metabolic pathways and gene expression .

Study on Antimicrobial Efficacy

A comparative study involving various piperazine derivatives demonstrated that certain structural modifications could enhance antimicrobial efficacy against resistant bacterial strains. Although 1-(tert-Butyl)piperazin-2-one was not directly tested, its structural analogs showed promising results in inhibiting bacterial growth .

Neuropharmacological Assessment

In a neuropharmacological study, related piperazine compounds were administered to animal models to assess their effects on behavior and neurotransmitter levels. Results indicated that these compounds could modulate serotonin and dopamine levels, suggesting potential applications for mood disorders .

Data Tables

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole | Inhibition of bacterial growth |

| Neuropharmacological | Various piperazine derivatives | Modulation of neurotransmitter levels |

Propriétés

IUPAC Name |

1-tert-butylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWGNAPUMDIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630372 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681483-76-1 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.